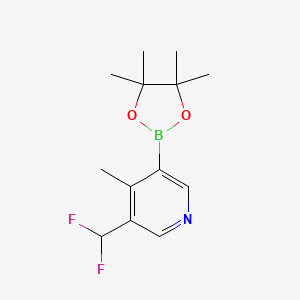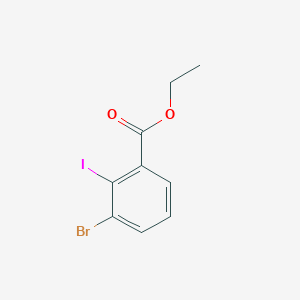
Ethyl (2S,7aR)-2-fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL REL-(2S,8R)-2-FLUORO-1,2,3,5,6,7-HEXAHYDROPYRROLIZINE-8-CARBOXYLATE is a fluorinated pyrrolizine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL REL-(2S,8R)-2-FLUORO-1,2,3,5,6,7-HEXAHYDROPYRROLIZINE-8-CARBOXYLATE typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolizine precursor.
Fluorination: Introduction of the fluorine atom at the 2-position is achieved using fluorinating agents under controlled conditions.
Esterification: The carboxylate group is introduced through esterification reactions, often using ethyl alcohol and acid catalysts.
Stereoselective Synthesis: The stereochemistry is controlled using chiral catalysts or auxiliaries to ensure the desired (2S,8R) configuration.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL REL-(2S,8R)-2-FLUORO-1,2,3,5,6,7-HEXAHYDROPYRROLIZINE-8-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
ETHYL REL-(2S,8R)-2-FLUORO-1,2,3,5,6,7-HEXAHYDROPYRROLIZINE-8-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL REL-(2S,8R)-2-FLUORO-1,2,3,5,6,7-HEXAHYDROPYRROLIZINE-8-CARBOXYLATE involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity and selectivity towards enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating specific proteins.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,8R)-8-Methyl-2-decanol propanoate
- (S)-2-(Diphenylmethyl)-pyrrolidine
Uniqueness
ETHYL REL-(2S,8R)-2-FLUORO-1,2,3,5,6,7-HEXAHYDROPYRROLIZINE-8-CARBOXYLATE is unique due to its fluorine atom, which imparts distinct chemical and biological properties. The stereochemistry also plays a crucial role in its reactivity and interactions with biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C10H16FNO2 |
|---|---|
Peso molecular |
201.24 g/mol |
Nombre IUPAC |
ethyl (2S,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate |
InChI |
InChI=1S/C10H16FNO2/c1-2-14-9(13)10-4-3-5-12(10)7-8(11)6-10/h8H,2-7H2,1H3/t8-,10+/m0/s1 |
Clave InChI |
BJARZHUOZVOTQI-WCBMZHEXSA-N |
SMILES isomérico |
CCOC(=O)[C@]12CCCN1C[C@H](C2)F |
SMILES canónico |
CCOC(=O)C12CCCN1CC(C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




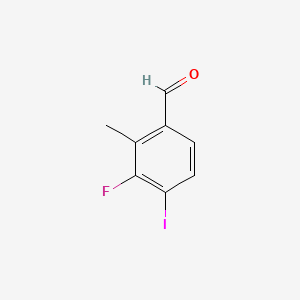
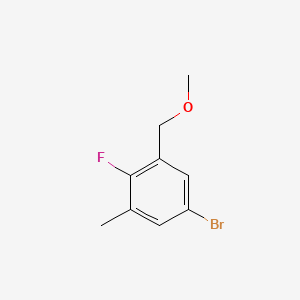
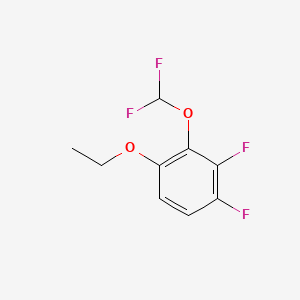


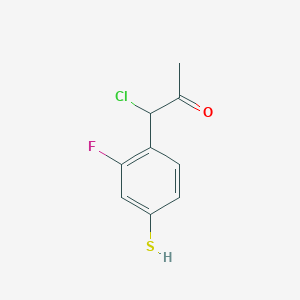
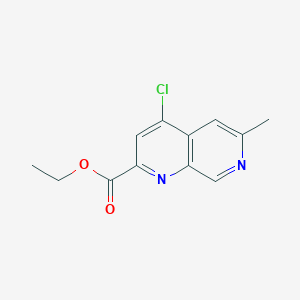
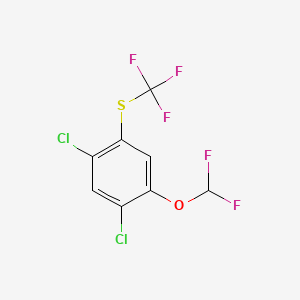
![(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B14037119.png)

